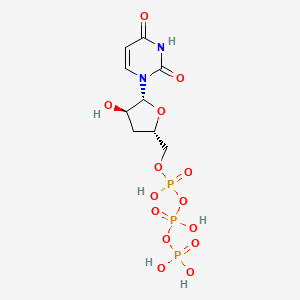

3'-Deoxyuridine-5'-triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBOEXFLRXEPHC-SHYZEUOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219229 | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69199-40-2 | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069199402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3'-Deoxyuridine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biochemical properties of 3'-deoxyuridine-5'-triphosphate (3'-dUTP). As a nucleotide analog, 3'-dUTP serves as a critical tool in molecular biology and drug development, primarily recognized for its role as a chain terminator in RNA synthesis. This document details its physicochemical characteristics, synthesis and purification protocols, and its mechanism of action as a competitive inhibitor of RNA polymerases. Experimental methodologies and signaling pathway diagrams are provided to facilitate its application in research and development.

Introduction

This compound is a synthetic analog of the natural nucleotide uridine-5'-triphosphate (UTP). The key structural modification is the absence of a hydroxyl group at the 3' position of the ribose sugar. This seemingly minor alteration has profound biological consequences. Without the 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent nucleotide is impossible, leading to the termination of RNA chain elongation. This property makes 3'-dUTP a potent inhibitor of RNA synthesis and a valuable molecule for studying the mechanisms of transcription and for the development of antiviral and anticancer therapies.

Physicochemical Properties

The chemical properties of 3'-dUTP are fundamental to its function and application. A summary of its key quantitative data is presented in Table 1. The trisodium salt form of 3'-dUTP is noted to possess enhanced water solubility and stability compared to the free acid form.[1]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N₂O₁₃P₃ | [2] |

| Molecular Weight | 468.10 g/mol (free acid) | [2] |

| Inhibition Constant (Ki) | 2.0 μM (for inhibition of UTP incorporation into RNA) | [3] |

| pKa | Estimated to be similar to UTP: pKa1 ~6.6, pKa2 ~9.5 | [1] |

| Solubility | Soluble in water (trisodium salt) | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action: Inhibition of RNA Synthesis

3'-dUTP acts as a competitive inhibitor of DNA-dependent RNA polymerases I and II. During transcription, RNA polymerase incorporates nucleotides that are complementary to the DNA template. 3'-dUTP, being structurally similar to UTP, is recognized by the enzyme and incorporated into the nascent RNA strand opposite an adenine residue in the DNA template. However, due to the absence of the 3'-hydroxyl group, the subsequent phosphodiester bond formation is blocked, leading to the termination of RNA chain elongation. This mechanism is depicted in the signaling pathway diagram below.

Experimental Protocols

Synthesis and Purification of this compound

3'-dUTP can be synthesized from its corresponding nucleoside, 3'-deoxyuridine, which is derived from cordycepin (3'-deoxyadenosine). The following is a generalized protocol for its synthesis and purification.

Synthesis Workflow:

Detailed Methodology:

-

Deamination of Cordycepin: Cordycepin is converted to 3'-deoxyuridine. This can be achieved through enzymatic deamination using adenosine deaminase or through chemical methods.

-

Phosphorylation: The resulting 3'-deoxyuridine is then phosphorylated to yield 3'-dUTP. A common method involves the use of phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent, such as triethylphosphate. The reaction is typically carried out at low temperatures (e.g., 0°C) and quenched with a buffer solution.

-

Purification by Anion-Exchange HPLC: The crude 3'-dUTP is purified using anion-exchange high-performance liquid chromatography (HPLC). A strong anion-exchange column is used, and the nucleotides are eluted with a salt gradient (e.g., triethylammonium bicarbonate or sodium chloride). The fractions containing 3'-dUTP are collected.

-

Desalting and Lyophilization: The purified 3'-dUTP fractions are desalted, for instance, by repeated co-evaporation with water or by using a desalting column. The final product is then obtained as a powder by lyophilization.

RNA Polymerase Inhibition Assay

This assay is designed to quantify the inhibitory effect of 3'-dUTP on RNA polymerase activity. The principle is to measure the incorporation of a radiolabeled or fluorescently tagged nucleotide (e.g., [α-³²P]UTP or a fluorescent UTP analog) into a newly synthesized RNA strand in the presence and absence of 3'-dUTP.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a DNA template (e.g., a plasmid or a synthetic oligonucleotide), purified RNA polymerase, a buffer system with appropriate salts (e.g., MgCl₂), and a mixture of the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP). One of the nucleotides, typically UTP, is radiolabeled (e.g., [α-³²P]UTP) or fluorescently tagged.

-

Inhibition: Varying concentrations of 3'-dUTP are added to the reaction mixtures. A control reaction without 3'-dUTP is also included.

-

Incubation: The reactions are incubated at the optimal temperature for the specific RNA polymerase being used (e.g., 37°C for E. coli RNA polymerase) for a defined period to allow for RNA synthesis.

-

Termination and Precipitation: The reactions are stopped by adding a solution containing a chelating agent like EDTA. The newly synthesized RNA is then precipitated, for example, by the addition of cold trichloroacetic acid (TCA).

-

Filtration and Washing: The precipitated RNA is collected on a filter membrane. The filters are washed extensively to remove any unincorporated labeled nucleotides.

-

Quantification: The amount of incorporated labeled nucleotide is quantified. For radiolabeled nucleotides, this is typically done using a scintillation counter. For fluorescently tagged nucleotides, a fluorescence plate reader is used.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 3'-dUTP relative to the control. The data are then plotted to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).

Applications in Research and Drug Development

The unique properties of 3'-dUTP make it a valuable tool in several areas:

-

Studying Transcription Mechanisms: As a chain terminator, 3'-dUTP can be used to probe the active site of RNA polymerases and to study the kinetics of nucleotide incorporation and chain elongation.

-

Antiviral and Anticancer Research: The principle of chain termination is a cornerstone of many antiviral and anticancer drugs (e.g., zidovudine, AZT). While 3'-dUTP itself may not be a clinical drug, it serves as a lead compound and a research tool for developing more potent and selective inhibitors of viral or cancer-cell-specific RNA polymerases.

-

SELEX (Systematic Evolution of Ligands by Exponential Enrichment): Modified nucleotides, including 3'-deoxy analogs, can be used in the SELEX process to generate aptamers with enhanced stability and binding properties.

Conclusion

This compound is a powerful molecular probe and a potential scaffold for the development of therapeutic agents. Its ability to act as a chain-terminating inhibitor of RNA synthesis provides a clear mechanism of action that can be exploited in a variety of research and drug discovery applications. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for its effective application in the laboratory. This guide provides a foundational resource for researchers and scientists working with this important nucleotide analog.

References

An In-depth Technical Guide to the Mechanism of Action of 3'-Deoxyuridine Triphosphate (3'-dUTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyuridine triphosphate (3'-dUTP) is a synthetic nucleotide analog that serves as a valuable tool in molecular biology and a potential lead compound in drug development. Contrary to the common assumption that nucleotide analogs lacking a 3'-hydroxyl group act as chain terminators for DNA polymerases, the primary mechanism of action of 3'-dUTP is the potent and competitive inhibition of DNA primase. This guide provides a comprehensive overview of the molecular mechanism of 3'-dUTP, detailed experimental protocols for its study, and a comparative analysis with classical chain-terminating nucleotides.

Core Mechanism of Action: Competitive Inhibition of DNA Primase

The central mechanism of action of 3'-dUTP is its function as a competitive inhibitor of DNA primase, an essential enzyme responsible for synthesizing short RNA primers required to initiate DNA replication.[1] Unlike canonical DNA polymerases, which are generally not inhibited by 3'-deoxynucleotides, DNA primase exhibits significant sensitivity to this class of analogs.[1]

The inhibition by 3'-dUTP is competitive with respect to the natural substrate, uridine triphosphate (UTP). This means that 3'-dUTP binds to the active site of DNA primase, preventing the binding of UTP and thereby halting the synthesis of the RNA primer. The absence of a 3'-hydroxyl group on the deoxyribose sugar of 3'-dUTP is the key structural feature responsible for its inhibitory activity against primase.

While the inhibitory effects are potent, it is noteworthy that 3'-dUTP does not significantly inhibit replicative DNA polymerases such as alpha, delta, or epsilon.[1] This specificity makes 3'-dUTP a precise tool for studying the initiation phase of DNA replication.

Signaling Pathway Diagram: Inhibition of DNA Replication Initiation

Caption: Competitive inhibition of DNA primase by 3'-dUTP.

Comparative Analysis: 3'-dUTP vs. Dideoxynucleotides (ddNTPs)

To fully appreciate the unique mechanism of 3'-dUTP, it is essential to compare it with the classical chain-terminating dideoxynucleotides (ddNTPs), such as those used in Sanger sequencing.

| Feature | 3'-Deoxyuridine Triphosphate (3'-dUTP) | Dideoxynucleotides (ddNTPs) |

| Primary Target | DNA Primase | DNA Polymerases |

| Mechanism | Competitive Inhibition | Chain Termination |

| Effect on DNA Synthesis | Prevents initiation of replication | Halts elongation of the DNA strand |

| Structural Difference | Lacks a 3'-hydroxyl group | Lacks both 2'- and 3'-hydroxyl groups |

Logical Relationship Diagram: 3'-dUTP vs. ddNTPs

Caption: Comparison of 3'-dUTP and ddNTP mechanisms.

Quantitative Data

The inhibitory potency of 3'-dUTP has been quantified against RNA polymerases, and its effect on DNA primase has been characterized relative to this.

| Enzyme | Analog | Ki (Inhibitory Constant) | Inhibition Type | Organism/System |

| DNA-dependent RNA Polymerase I & II | 3'-dUTP | 2.0 µM | Competitive with UTP | Dictyostelium discoideum |

| DNA Primase | 3'-dUTP | Significantly higher than 2.0 µM | Competitive with UTP | Cherry Salmon (Oncorhynchus masou) |

Experimental Protocols

DNA Primase Inhibition Assay (Non-Radioactive)

This protocol outlines a non-radioactive method to determine the inhibitory effect of 3'-dUTP on DNA primase activity. The assay measures the synthesis of RNA primers, which are subsequently elongated by a DNA polymerase in the presence of fluorescently labeled dNTPs.

Materials:

-

Purified DNA Primase

-

Purified DNA Polymerase (e.g., Klenow fragment, exo-)

-

Single-stranded DNA template (e.g., M13mp18)

-

3'-dUTP solution (various concentrations)

-

UTP solution (as a competitor)

-

ATP, CTP, GTP solutions

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Fluorescently labeled dNTP (e.g., Fluorescein-12-dUTP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Fluorescence imager

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ssDNA template, ATP, CTP, and GTP.

-

Add varying concentrations of 3'-dUTP to different tubes. Include a control with no inhibitor and a control with a known concentration of UTP.

-

-

Enzyme Addition:

-

Add purified DNA primase to each reaction tube and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for primer synthesis (e.g., 15-30 minutes).

-

-

Elongation Step:

-

Add the dNTP mix, including the fluorescently labeled dNTP, and the DNA polymerase to each tube.

-

Incubate for a further period to allow for the elongation of the synthesized primers (e.g., 15-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of Stop Solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Data Analysis:

-

Visualize the fluorescently labeled DNA products using a fluorescence imager.

-

Quantify the intensity of the bands corresponding to the elongated primers.

-

Calculate the percentage of inhibition for each concentration of 3'-dUTP compared to the no-inhibitor control.

-

Determine the IC₅₀ value and, through kinetic analysis (e.g., Lineweaver-Burk plot), the Ki value.

-

Experimental Workflow Diagram

References

An In-Depth Technical Guide on the Biochemical Pathways Involving 3'-Deoxyuridine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyuridine triphosphate (3'-dUTP) is a synthetic analog of the natural nucleotide uridine triphosphate (UTP). Its structural modification, the absence of a hydroxyl group at the 3' position of the ribose sugar, confers upon it unique biochemical properties that make it a valuable tool in molecular biology research and a molecule of interest in the development of therapeutic agents. This technical guide provides a comprehensive overview of the biochemical pathways involving 3'-dUTP, focusing on its synthesis, mechanism of action as an enzyme inhibitor, and the experimental methodologies used to characterize its activity.

Biosynthesis of 3'-Deoxyuridine Triphosphate

The cellular activation of 3'-deoxyuridine to its triphosphate form is a critical prerequisite for its biological activity. This process is accomplished through a series of phosphorylation events catalyzed by cellular kinases, mirroring the salvage pathway for natural pyrimidine nucleosides.

The proposed enzymatic cascade for the synthesis of 3'-dUTP is as follows:

-

Initial Phosphorylation: 3'-Deoxyuridine is first phosphorylated to 3'-deoxyuridine monophosphate (3'-dUMP). This reaction is likely catalyzed by a nucleoside kinase. Given the structural similarity to uridine, uridine-cytidine kinases (UCKs) are strong candidates for this initial phosphorylation step. UCKs are known to phosphorylate uridine and cytidine and have been shown to have a broad substrate specificity for various nucleoside analogs.[1][2][3][4][5]

-

Second Phosphorylation: 3'-dUMP is subsequently converted to 3'-deoxyuridine diphosphate (3'-dUDP) by a nucleoside monophosphate kinase. UMP-CMP kinase is the primary enzyme responsible for the phosphorylation of UMP and CMP to their respective diphosphates and is known to act on a variety of nucleotide analogs.

-

Final Phosphorylation: The final step involves the phosphorylation of 3'-dUDP to the active 3'-deoxyuridine triphosphate (3'-dUTP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) , which exhibit broad substrate specificity, transferring the gamma-phosphate from a donor nucleotide triphosphate (like ATP) to a nucleoside diphosphate. While NDPKs can phosphorylate a wide range of substrates, modifications at the 3'-ribose position can reduce the efficiency of this reaction.

digraph "3'-dUTP Biosynthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.8, dpi=72, width=9.86, height=2.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"3'-Deoxyuridine" [fillcolor="#FFFFFF"];

"3'-dUMP" [fillcolor="#FFFFFF"];

"3'-dUDP" [fillcolor="#FFFFFF"];

"3'-dUTP" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3'-Deoxyuridine" -> "3'-dUMP" [label="Uridine-Cytidine Kinase (UCK)"];

"3'-dUMP" -> "3'-dUDP" [label="UMP-CMP Kinase"];

"3'-dUDP" -> "3'-dUTP" [label="Nucleoside Diphosphate Kinase (NDPK)"];

}

Figure 2: Workflow for determining the Ki of 3'-dUTP for RNA Polymerase II.

Conclusion

3'-Deoxyuridine triphosphate serves as a potent competitive inhibitor of RNA polymerases I and II, a function that is preceded by its cellular phosphorylation from the parent nucleoside. Its well-defined mechanism of action and the availability of quantitative inhibitory data make it a valuable molecular probe for dissecting the intricacies of transcription. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical properties of 3'-dUTP and other nucleotide analogs, contributing to a deeper understanding of fundamental cellular processes and aiding in the development of novel therapeutic strategies.

References

- 1. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for the specificity, catalysis, and regulation of human uridine-cytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]

discovery and history of 3'-deoxyuridine-5'-triphosphate

An In-depth Technical Guide to the Discovery and History of 3'-Deoxyuridine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3'-dUTP) is a synthetic nucleotide analog of the natural ribonucleotide uridine-5'-triphosphate (UTP). Its defining structural feature is the absence of a hydroxyl group at the 3' position of the ribose sugar, a modification that has profound implications for its biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 3'-dUTP, with a focus on the experimental details and quantitative data relevant to researchers in the fields of molecular biology, biochemistry, and drug development.

Discovery and Historical Context

The discovery of 3'-dUTP is rooted in the broader history of nucleoside analog research, which has been pivotal in the development of antiviral and anticancer therapies. The fundamental principle behind many of these analogs is the modification of the sugar or base moiety to disrupt nucleic acid synthesis.

The Precedent of 3'-Deoxyadenosine (Cordycepin)

The conceptual foundation for 3'-dUTP was laid by the discovery and study of cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris. Cordycepin's ability to act as a chain terminator in RNA synthesis, due to the lack of a 3'-hydroxyl group necessary for phosphodiester bond formation, established the 3'-deoxy position as a critical target for designing inhibitors of nucleic acid polymerases.

First Reported Synthesis and Characterization of 3'-dUTP

The first documented synthesis and characterization of this compound were reported by M. Saneyoshi and colleagues in 1981 [1][2][3]. In their seminal paper published in Nucleic Acids Research, they described the synthesis of 3'-dUTP starting from cordycepin. Their primary motivation was to create novel nucleotide analogs to probe the mechanisms of RNA synthesis. They demonstrated that 3'-dUTP acts as a potent and competitive inhibitor of DNA-dependent RNA polymerases I and II[1][2]. This discovery established 3'-dUTP as a valuable tool for studying transcription and as a potential lead compound for therapeutic development.

Synthesis of this compound

The original synthesis of 3'-dUTP, as described by Saneyoshi et al. (1981), involves a multi-step chemical and enzymatic process starting from the readily available 3'-deoxyadenosine (cordycepin).

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-stage process: first, the conversion of cordycepin to 3'-deoxyuridine, and second, the phosphorylation of 3'-deoxyuridine to its 5'-triphosphate form.

References

An In-depth Technical Guide to the Structural Analysis of 3'-Deoxyuridine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 3'-deoxyuridine-5'-triphosphate (3'-dUTP), a crucial nucleotide analogue with significant applications in biochemical research and drug development. As a potent inhibitor of RNA polymerases, understanding its three-dimensional structure and mechanism of action is paramount. This document outlines the chemical and physical properties of 3'-dUTP, details its mechanism of action as a competitive inhibitor and chain terminator of transcription, and presents hypothetical experimental protocols for its structural elucidation via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While a crystal structure of the isolated molecule is not publicly available, this guide provides estimated structural data and detailed methodologies to enable further research.

Introduction

This compound is a synthetic analogue of the natural nucleotide uridine-5'-triphosphate (UTP). The key structural modification is the absence of a hydroxyl group at the 3' position of the ribose sugar. This seemingly minor alteration has profound biological consequences, primarily its ability to act as a potent competitive inhibitor of DNA-dependent RNA polymerases I and II.[1] By mimicking the natural substrate UTP, 3'-dUTP can be incorporated into a growing RNA strand; however, the lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination. This property makes 3'-dUTP a valuable tool for studying the mechanisms of transcription and a potential lead compound in the development of antiviral and anticancer therapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₅N₂O₁₄P₃ |

| Molecular Weight | 468.14 g/mol |

| IUPAC Name | [[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| CAS Number | 69199-40-2 |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in water |

| pKa | Data not readily available |

Structural Analysis

A definitive crystal structure of isolated this compound is not currently available in public databases. The Protein Data Bank (PDB) contains structures of the related molecule deoxyuridine-5'-triphosphate (dUTP) bound to various enzymes.[2][3][4][5] While these provide some insight into the conformation of the uridine and triphosphate moieties in a bound state, they do not represent the structure of the free 3'-dUTP molecule in a crystalline lattice.

Conformational Analysis

The conformational flexibility of 3'-dUTP is a key determinant of its biological activity. The molecule's conformation is primarily defined by the torsion angles of the sugar-phosphate backbone and the glycosidic bond.

-

Sugar Pucker: The deoxyribose ring can adopt various puckered conformations, most commonly the C2'-endo (S-type) and C3'-endo (N-type) conformations. The equilibrium between these states is influenced by substituents on the sugar ring and interactions with other molecules.

-

Glycosidic Bond: The torsion angle (χ) around the N-glycosidic bond (N1-C1') determines the orientation of the uracil base relative to the sugar moiety, which can be either syn or anti.

-

Backbone Torsion Angles: The rotation around the various bonds of the phosphate backbone (α, β, γ, δ, ε, ζ) contributes to the overall shape of the molecule.

In the absence of experimental data for 3'-dUTP, computational modeling and comparison with structurally similar nucleotides are necessary to predict its preferred conformation.

Estimated NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. While a complete experimental NMR dataset for 3'-dUTP is not publicly available, the following table presents estimated chemical shifts based on data for the closely related compound 2'-deoxyuridine and typical values for triphosphate chains.

Table of Estimated ¹H, ¹³C, and ³¹P Chemical Shifts

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) | Atom | Estimated ³¹P Chemical Shift (ppm) |

| H1' | ~6.2 | C1' | ~88.0 | Pα |

| H2'a | ~2.4 | C2' | ~39.0 | Pβ |

| H2'b | ~2.3 | C3' | ~41.0 | Pγ |

| H3' | ~4.5 | C4' | ~85.0 | |

| H4' | ~4.1 | C5' | ~62.0 | |

| H5'a | ~3.8 | C2 | ~152.0 | |

| H5'b | ~3.7 | C4 | ~165.0 | |

| H5 | ~5.9 | C5 | ~103.0 | |

| H6 | ~7.9 | C6 | ~142.0 |

Disclaimer: These are estimated values and should be confirmed by experimental data.

Mechanism of Action: RNA Polymerase Inhibition

3'-dUTP exerts its biological effect by acting as a chain-terminating inhibitor of RNA synthesis. This process can be broken down into several key steps:

-

Competitive Binding: 3'-dUTP, being structurally similar to the natural substrate UTP, competes for the active site of RNA polymerase.

-

Incorporation: The RNA polymerase incorporates 3'-dUTP into the growing RNA transcript opposite an adenine base in the DNA template.

-

Chain Termination: The absence of a 3'-hydroxyl group on the incorporated 3'-deoxyuridine monophosphate prevents the formation of a phosphodiester bond with the incoming nucleoside triphosphate.

-

Stalled Complex: This results in the termination of RNA chain elongation, leading to a stalled RNA polymerase-DNA-RNA ternary complex.

This mechanism is a cornerstone of many antiviral and anticancer therapies that utilize nucleoside analogues.

Caption: Mechanism of RNA polymerase inhibition by 3'-dUTP.

Experimental Protocols

The following sections outline detailed, albeit hypothetical, protocols for the structural elucidation of 3'-dUTP. These are based on standard methodologies for small molecule nucleotides.

X-ray Crystallography

Objective: To determine the three-dimensional structure of 3'-dUTP at atomic resolution.

Workflow:

Caption: Workflow for X-ray crystallography of 3'-dUTP.

Methodology:

-

Sample Preparation: Obtain high-purity (>99%) 3'-dUTP. Dissolve the compound in ultrapure water to a concentration of 10-50 mg/mL.

-

Crystallization Screening:

-

Employ high-throughput screening using commercially available sparse matrix screens.

-

Set up sitting-drop or hanging-drop vapor diffusion experiments at both 4°C and 20°C.

-

Use a variety of precipitants (e.g., polyethylene glycols of different molecular weights, ammonium sulfate, various salts), buffers covering a pH range of 4.0-9.0, and additives.

-

-

Optimization of Crystallization Conditions:

-

Once initial crystal hits are identified, systematically vary the concentrations of the precipitant, buffer, and 3'-dUTP around the successful condition.

-

Explore different temperatures and crystallization methods (e.g., microbatch under oil) to improve crystal size and quality.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully mount a single, well-formed crystal on a cryo-loop.

-

Briefly soak the crystal in a cryo-protectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in a temperature-controlled nitrogen stream (100 K).

-

Collect a complete diffraction dataset using a synchrotron X-ray source or a rotating anode generator.

-

-

Data Processing:

-

Index the diffraction pattern to determine the unit cell parameters and space group.

-

Integrate the intensities of the diffraction spots.

-

Scale and merge the data to produce a final set of unique reflections.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data using iterative cycles of least-squares refinement and manual model rebuilding.

-

-

Structure Validation:

-

Assess the quality of the final model using tools such as MolProbity to check for geometric outliers and clashes.

-

Deposit the final coordinates and structure factors in the Cambridge Crystallographic Data Centre (CCDC).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution structure and dynamics of 3'-dUTP.

Methodology:

-

Sample Preparation:

-

Dissolve ~1-5 mg of 3'-dUTP in 500 µL of D₂O or a 90% H₂O/10% D₂O mixture.

-

Adjust the pH to a physiological value (e.g., 7.0) using dilute NaOD or DCl.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

¹H NMR: A standard 1D proton spectrum to identify all proton resonances.

-

¹³C NMR: A 1D carbon spectrum, possibly with proton decoupling, to identify all carbon resonances.

-

³¹P NMR: A 1D phosphorus spectrum, with and without proton decoupling, to observe the triphosphate resonances and their couplings.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the deoxyribose ring.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, useful for assigning quaternary carbons and linking different parts of the molecule.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the three-dimensional structure.

-

-

Data Processing and Analysis:

-

Process the raw NMR data (FID) using appropriate software (e.g., TopSpin, NMRPipe).

-

Reference the chemical shifts to the internal standard.

-

Assign all proton, carbon, and phosphorus resonances using the combination of 1D and 2D spectra.

-

Measure coupling constants from the high-resolution 1D ¹H spectrum to determine the conformation of the deoxyribose ring.

-

Integrate the NOESY cross-peaks and convert them into distance restraints.

-

-

Structure Calculation:

-

Use the experimental distance and torsion angle restraints in a molecular dynamics-based simulated annealing protocol to calculate an ensemble of solution structures.

-

Validate the final structures based on their agreement with the experimental data and stereochemical quality.

-

Conclusion

This compound is a molecule of significant interest in molecular biology and medicinal chemistry. Its ability to act as a chain-terminating inhibitor of RNA polymerases makes it an invaluable research tool and a promising scaffold for drug design. While a definitive high-resolution structure of the isolated molecule remains to be determined, this guide provides a comprehensive overview of its known properties and the methodologies required for its complete structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers working with this and other nucleotide analogues, facilitating further investigation into their structure-function relationships and therapeutic potential.

References

- 1. What are DNA RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Transcription elongation mechanisms of RNA polymerases I, II, and III and their therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA Polymerase [chem.uwec.edu]

- 4. Khan Academy [khanacademy.org]

- 5. rcsb.org [rcsb.org]

Foundational Research on 3'-Deoxyuridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on 3'-deoxyuridine triphosphate (3'-dUTP), a pivotal nucleotide analog in molecular biology and antiviral research. This document details its core biochemical properties, mechanism of action as a chain terminator of DNA synthesis, and its applications in drug development. Included are summaries of key quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

3'-Deoxyuridine triphosphate (3'-dUTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxyuridine triphosphate (dUTP). The critical structural difference lies in the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This modification fundamentally alters its biochemical function, transforming it from a building block of DNA into a potent inhibitor of DNA synthesis.

The lack of the 3'-hydroxyl group means that once incorporated into a growing DNA strand by a DNA polymerase, no further nucleotides can be added, as the formation of a phosphodiester bond is impossible. This property, known as chain termination, is the cornerstone of its utility in molecular biology and its potential as a therapeutic agent. This guide will delve into the synthesis, biochemical interactions, and practical applications of this important molecule.

Biochemical Properties and Mechanism of Action

3'-dUTP functions as a competitive inhibitor and a chain-terminating substrate for various DNA and RNA polymerases. Its primary mechanism of action is its incorporation into a nascent DNA strand, leading to the irreversible cessation of chain elongation.

Inhibition of Polymerases

3'-dUTP has been shown to be a potent and selective inhibitor of certain viral reverse transcriptases, such as that of the Human Immunodeficiency Virus (HIV). It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), due to its structural similarity. The triphosphate form, 3'-dUTP, is the active molecule that interacts with the polymerase.

Chain Termination

The central mechanism of action for 3'-dUTP is as a chain terminator. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming nucleotide. Because 3'-dUTP lacks this 3'-hydroxyl group, this reaction cannot proceed after its incorporation, leading to the termination of DNA synthesis.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of 3'-dUTP and related compounds with various enzymes.

| Compound | Enzyme | Ki (μM) | Km (μM) | Vmax (relative) | Reference |

| 3'-dUTP | DNA-dependent RNA Polymerase I & II | 2.0 | - | - | [1][2][3] |

| 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate | HIV-1 Reverse Transcriptase | Competitive | - | - | [4] |

| 3'-Azido-2',3'-dideoxyuridine | Thymidine Kinase | 290 (apparent) | 67 (apparent) | 40% (of thymidine) | [4] |

| 3'-Azido-3'-deoxythymidine | Thymidine Kinase | 3.4 (apparent) | 1.4 (apparent) | 30% (of thymidine) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3'-dUTP and for key experiments to characterize its activity.

Synthesis of 3'-Deoxyuridine-5'-triphosphate (3'-dUTP)

The synthesis of 3'-dUTP can be achieved through the phosphorylation of 3'-deoxyuridine. A common method involves a "one-pot, three-step" approach adapted from the synthesis of other deoxynucleoside triphosphates.

Materials:

-

3'-Deoxyuridine

-

Proton sponge

-

Phosphorus oxychloride (POCl3)

-

Tributylammonium pyrophosphate

-

Tributylamine

-

Acetonitrile (anhydrous)

-

Triethylammonium bicarbonate (TEAB) buffer

-

DEAE-Sephadex column

-

HPLC system with an anion-exchange column

Protocol:

-

Monophosphorylation:

-

Dissolve 3'-deoxyuridine in anhydrous trimethyl phosphate.

-

Add proton sponge to the solution.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

-

Stir the reaction at 0°C for 2-3 hours. Monitor the reaction by TLC.

-

-

Conversion to Triphosphate:

-

In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous DMF.

-

Add tributylamine to this solution.

-

Slowly add the monophosphorylated nucleoside mixture from step 1 to the pyrophosphate solution at room temperature.

-

Stir the reaction for 18-24 hours.

-

-

Hydrolysis and Purification:

-

Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).

-

Stir for 30 minutes to hydrolyze any cyclic intermediates.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude 3'-dUTP by anion-exchange chromatography using a DEAE-Sephadex column with a linear gradient of TEAB buffer (0.1 M to 1.0 M).

-

Further purify the collected fractions by preparative HPLC on an anion-exchange column.

-

Lyophilize the purified fractions to obtain 3'-dUTP as a triethylammonium salt.

-

Primer Extension Assay for Chain Termination Analysis

This assay demonstrates the chain-terminating property of 3'-dUTP. A DNA polymerase extends a radiolabeled primer annealed to a DNA template in the presence of dNTPs and 3'-dUTP. The reaction products are then analyzed by gel electrophoresis.

Materials:

-

5'-radiolabeled DNA primer (e.g., with 32P)

-

DNA template with a known sequence

-

DNA polymerase (e.g., Klenow fragment or HIV-1 Reverse Transcriptase)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

3'-dUTP

-

Reaction buffer (specific to the polymerase)

-

Stop solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel

Protocol:

-

Annealing:

-

Mix the 5'-radiolabeled primer and the DNA template in the reaction buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.

-

-

Extension Reaction:

-

Prepare reaction tubes each containing the annealed primer-template complex.

-

Add the dNTP mix to all tubes.

-

Add varying concentrations of 3'-dUTP to the experimental tubes. Include a control tube with no 3'-dUTP.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).

-

-

Analysis:

-

Stop the reactions by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled DNA fragments by autoradiography. The presence of shorter DNA fragments in the lanes with 3'-dUTP indicates chain termination.

-

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) for 3'-dUTP as a competitive inhibitor of a DNA polymerase can be determined by measuring the enzyme's activity at various substrate (dTTP) and inhibitor (3'-dUTP) concentrations.

Materials:

-

DNA polymerase

-

Primer-template DNA substrate

-

Varying concentrations of dTTP

-

Varying concentrations of 3'-dUTP

-

Other dNTPs (dATP, dCTP, dGTP) with one being radiolabeled (e.g., [α-32P]dCTP)

-

Reaction buffer

-

Quenching solution (e.g., EDTA)

-

DE81 filter paper discs

-

Scintillation counter

Protocol:

-

Reaction Setup:

-

Prepare a series of reaction mixtures, each containing the primer-template, reaction buffer, and a fixed concentration of DNA polymerase.

-

Vary the concentrations of both the natural substrate (dTTP) and the inhibitor (3'-dUTP) across the different reaction series. Include a radiolabeled dNTP for detection.

-

-

Enzyme Assay:

-

Initiate the reactions by adding the DNA polymerase.

-

Incubate at the optimal temperature for a time that ensures the reaction is in the initial linear range.

-

Stop the reactions by spotting an aliquot onto DE81 filter paper and immersing it in a wash buffer (e.g., 0.5 M sodium phosphate).

-

-

Quantification and Analysis:

-

Wash the filter papers to remove unincorporated nucleotides.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[dTTP]) for each concentration of 3'-dUTP.

-

For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration.

-

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of 3'-deoxyuridine that inhibits viral replication by 50% (IC50).

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

3'-deoxyuridine

-

Cell culture medium

-

Agarose or other gelling agent

-

Crystal violet or other cell stain

Protocol:

-

Cell Seeding:

-

Seed the host cells in multi-well plates and grow them to confluency.

-

-

Infection and Treatment:

-

Prepare serial dilutions of 3'-deoxyuridine in cell culture medium.

-

Remove the growth medium from the cells and infect them with a known amount of virus (to produce a countable number of plaques).

-

After a 1-2 hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a medium containing agarose and the different concentrations of 3'-deoxyuridine. Include a "no drug" control.

-

-

Incubation and Staining:

-

Incubate the plates for a period sufficient for plaques to form (typically 3-7 days).

-

Fix the cells (e.g., with formalin) and then stain them with crystal violet. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

-

-

Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to 3'-dUTP.

Caption: Cellular activation and mechanism of action of 3'-deoxyuridine.

Caption: Workflow for the primer extension assay.

Caption: Kinetic scheme of competitive inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3'-Deoxyuridine-5'-Triphosphate (3'-dUTP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyuridine-5'-triphosphate (3'-dUTP) is a nucleotide analog that serves as a valuable tool in molecular biology and drug discovery. Its primary mechanism of action is the inhibition of RNA polymerases, and it can also be investigated as a potential substrate or inhibitor for various DNA polymerases. These application notes provide detailed protocols for assessing the biochemical activity of 3'-dUTP, including its role as a competitive inhibitor of RNA polymerase and as a substrate for DNA polymerase in chain termination assays.

Application 1: Competitive Inhibition of RNA Polymerase

3'-dUTP acts as a competitive inhibitor of DNA-dependent RNA polymerases I and II by competing with the natural substrate, UTP.[1] This inhibitory action makes it a useful compound for studying the mechanisms of transcription and for screening potential antiviral or anticancer drugs that target RNA synthesis.

Quantitative Data: Inhibition of RNA Polymerase II

The following table summarizes the kinetic parameters of 3'-dUTP in a competitive inhibition assay with DNA-dependent RNA polymerase II.

| Compound | Enzyme | Parameter | Value (µM) |

| UTP | DNA-dependent RNA Polymerase II | K_m | 6.3[1] |

| 3'-dUTP | DNA-dependent RNA Polymerase II | K_i | 2.0[1] |

Experimental Protocol: RNA Polymerase II Inhibition Assay

This protocol outlines the steps to determine the inhibitory constant (K_i) of 3'-dUTP for RNA polymerase II.

1. Materials and Reagents:

-

Purified DNA-dependent RNA Polymerase II

-

DNA template (e.g., calf thymus DNA)

-

3'-dUTP

-

UTP, ATP, CTP, GTP solutions

-

Radioactively labeled nucleotide (e.g., [α-³²P]GTP or [α-³²P]CTP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA) solution

-

Glass fiber filters

-

Scintillation fluid and counter

2. Assay Procedure:

-

Prepare Reaction Mixtures: Set up a series of reaction tubes containing varying concentrations of UTP and a fixed concentration of 3'-dUTP. Include a control series with no 3'-dUTP.

-

Initiate Reaction: To each tube, add the reaction buffer, DNA template, ATP, CTP, the radiolabeled nucleotide, and the appropriate concentrations of UTP and 3'-dUTP.

-

Start the Reaction: Add RNA Polymerase II to each tube to initiate the transcription reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reactions by adding cold TCA solution to precipitate the newly synthesized RNA.

-

Collect RNA: Collect the precipitated RNA by vacuum filtration through glass fiber filters.

-

Wash: Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Quantify: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Plot the reaction velocity (rate of nucleotide incorporation) against the UTP concentration for both the inhibited and uninhibited reactions.

-

Use Michaelis-Menten kinetics to analyze the data.[2] In the presence of a competitive inhibitor, the apparent K_m will increase, while the V_max remains unchanged.[3]

-

The K_i can be determined from the relationship: Apparent K_m = K_m * (1 + [I]/K_i), where [I] is the concentration of the inhibitor (3'-dUTP).

Logical Relationship: Competitive Inhibition

Caption: Competitive inhibition of RNA polymerase by 3'-dUTP.

Application 2: Chain Termination in DNA Synthesis

3'-dUTP can be investigated for its ability to be incorporated by DNA polymerases and subsequently terminate DNA synthesis due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This property is the basis of chain-termination sequencing methods.

Experimental Protocol: Primer Extension Assay for Chain Termination

This protocol determines if 3'-dUTP is incorporated by a DNA polymerase and leads to chain termination.

1. Materials and Reagents:

-

DNA Polymerase (e.g., Taq polymerase, Klenow fragment)

-

Single-stranded DNA template

-

A specific primer labeled with a fluorescent dye or radioisotope (e.g., 5'-[³²P]-labeled)

-

dATP, dCTP, dGTP, dTTP solutions

-

3'-dUTP solution

-

Reaction Buffer appropriate for the chosen DNA polymerase

-

Stop Solution (e.g., formamide with loading dyes)

-

Polyacrylamide gel for electrophoresis (denaturing)

-

Phosphorimager or fluorescence scanner

2. Assay Procedure:

-

Annealing: Anneal the labeled primer to the single-stranded DNA template by heating and slow cooling.

-

Prepare Reaction Mixes: Set up a series of reaction tubes.

-

Control Reaction: Include all four natural dNTPs (dATP, dCTP, dGTP, dTTP).

-

Test Reaction: Replace dTTP with 3'-dUTP.

-

Termination Control (optional): Include one of the four ddNTPs (e.g., ddTTP) as a known chain terminator.

-

-

Initiate Reactions: Add the annealed primer/template, the appropriate dNTP/3'-dUTP mix, and the reaction buffer to each tube. Start the reaction by adding the DNA polymerase.

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a set time (e.g., 15-60 minutes).

-

Stop Reactions: Terminate the reactions by adding the stop solution.

-

Denaturation: Heat the samples to denature the DNA.

-

Gel Electrophoresis: Separate the DNA fragments by size on a denaturing polyacrylamide gel.

-

Visualization: Visualize the labeled DNA fragments using a phosphorimager or fluorescence scanner.

3. Data Analysis:

-

Compare the pattern of DNA fragments in the test reaction lane to the control lanes.

-

If 3'-dUTP is incorporated and terminates the chain, you will observe a ladder of bands corresponding to termination at positions where a thymine would normally be incorporated.

-

The length of the terminated fragments will indicate the sites of 3'-dUTP incorporation.

Experimental Workflow: Primer Extension Assay

Caption: Workflow for the 3'-dUTP primer extension assay.

Conclusion

The provided protocols offer a framework for investigating the biochemical properties of this compound. These assays are fundamental for researchers in drug development and molecular biology, enabling the characterization of 3'-dUTP as an enzyme inhibitor and a potential tool for nucleic acid manipulation. The quantitative data and detailed methodologies will aid in the design and execution of experiments to further explore the applications of this and other nucleotide analogs.

References

Applications of 3'-Deoxyuridine Triphosphate (3'-dUTP) in Virology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyuridine triphosphate (3'-dUTP) and its derivatives are versatile molecular tools with significant applications in virology research. These modified nucleotides serve as crucial reagents in a variety of techniques aimed at understanding viral infections, pathogenesis, and developing antiviral strategies. The key to their utility lies in their ability to be incorporated into DNA by specific enzymes, allowing for the detection and analysis of various cellular and viral processes. This document provides detailed application notes and protocols for the use of 3'-dUTP in virology research, with a focus on the detection of apoptosis in virus-infected cells and the non-radioactive labeling of viral DNA.

Application 1: Detection of Virus-Induced Apoptosis using TUNEL Assay

Application Note:

Many viruses induce apoptosis, or programmed cell death, as a mechanism to facilitate viral spread or as a consequence of the host's antiviral response.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect the DNA fragmentation that is a hallmark of late-stage apoptosis.[3][4] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[5] By using dUTP conjugated to a fluorophore (e.g., FITC) or a hapten (e.g., biotin or BrdUTP), apoptotic cells can be identified and quantified within a population of virus-infected cells. This technique is invaluable for studying viral pathogenesis, evaluating the cytopathic effects of viruses, and screening for antiviral compounds that may modulate apoptosis. For instance, studies on Herpes Simplex Virus (HSV) and Influenza A virus have utilized the TUNEL assay to investigate the induction and inhibition of apoptosis during infection.

Quantitative Data on Virus-Induced Apoptosis:

The extent of apoptosis can vary significantly depending on the virus, host cell type, and multiplicity of infection. Quantitative analysis of TUNEL-positive cells provides a measure of the apoptotic index.

| Virus | Host System | Observation | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Peripheral blood T lymphocytes (PHA-stimulated) | Increased hypodiploid fraction and DNA fragmentation in infected T lymphocytes compared to mock-infected. | |

| Murine Cytomegalovirus (MCMV) | MAIDS mice retina | Diffusely distributed TUNEL-positive cells in infected retinal sections. | |

| General Acute Viral Injury | Animal models | A ~5–40 fold increase in TUNEL-positive cells is associated with acute injury. | |

| Influenza A Virus | Adherent and suspension MDCK cells | Characterization of apoptosis progression using a TUNEL assay to monitor infection dynamics. |

Experimental Protocol: Fluorescent TUNEL Assay for Virus-Infected Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types and viruses.

Materials:

-

Virus-infected and mock-infected control cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.25% Triton™ X-100 in PBS

-

TdT Reaction Buffer

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Fluorescently labeled 3'-dUTP (e.g., FITC-dUTP)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash the coverslips with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

TdT Reaction:

-

Equilibrate the samples by adding 100 µL of TdT Reaction Buffer to each coverslip and incubate for 10 minutes at room temperature.

-

Prepare the TdT reaction cocktail containing TdT Reaction Buffer, fluorescently labeled 3'-dUTP, and TdT enzyme according to the manufacturer's instructions. A typical reaction mixture for one sample (50 µl) would be 45 µl of Equilibration Buffer, 1 µl of FITC-12-dUTP, and 4 µl of TdT.

-

Remove the equilibration buffer and add the TdT reaction cocktail to each coverslip.

-

Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

-

Detection and Visualization:

-

Stop the reaction by washing the coverslips twice with 3% BSA in PBS.

-

Counterstain the nuclei with DAPI for 15 minutes at room temperature, protected from light.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

-

Mandatory Visualization:

Application 2: Non-Radioactive Labeling of Viral DNA

Application Note:

Non-radioactive labeling of nucleic acids is a safe and efficient alternative to traditional radioactive methods for the detection of viral DNA in various applications such as in situ hybridization (ISH), Southern blotting, and microarray analysis. 3'-dUTP analogs modified with haptens like biotin or digoxigenin (DIG), or with fluorescent dyes, can be enzymatically incorporated into DNA probes. These labeled probes can then be used to detect and localize viral genomes within infected cells or tissues.

For instance, biotin-labeled probes can be generated by incorporating biotin-11-dUTP during PCR amplification of a specific viral DNA sequence or through nick translation of a cloned viral genome. The biotinylated probe can then be hybridized to the target viral DNA in fixed cells or tissue sections. The detection is typically achieved using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction, or to a fluorophore for direct fluorescent detection. This method has been successfully used for the detection of various viral sequences.

Experimental Protocol: PCR-Based Biotinylation of Viral DNA Probes

This protocol describes the generation of a biotinylated DNA probe for a specific viral target using PCR.

Materials:

-

Viral DNA template

-

Forward and reverse primers specific to the viral target

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

Biotin-11-dUTP

-

Taq DNA polymerase and reaction buffer

-

PCR purification kit

Procedure:

-

PCR Reaction Setup:

-

Prepare a PCR master mix containing the reaction buffer, MgCl₂, dNTPs (excluding dTTP), forward and reverse primers, and Taq DNA polymerase.

-

In a separate tube, prepare a mix of dTTP and biotin-11-dUTP. A common ratio is 1:2 to 1:3 of biotin-11-dUTP to dTTP to ensure efficient incorporation without inhibiting the PCR reaction.

-

Add the viral DNA template and the dTTP/biotin-11-dUTP mix to the master mix.

-

The final concentration of dNTPs is typically 200 µM each, with the dTTP/biotin-dUTP mix adjusted accordingly.

-

-

PCR Amplification:

-

Perform PCR using a standard thermocycling program. An example program is:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute/kb of amplicon length

-

-

Final extension: 72°C for 10 minutes

-

-

-

Purification of the Labeled Probe:

-

Purify the biotinylated PCR product using a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.

-

Elute the purified probe in nuclease-free water or TE buffer.

-

-

Verification of Labeling (Optional):

-

The incorporation of biotin can be verified by a dot blot assay using streptavidin-HRP and a chemiluminescent substrate.

-

Mandatory Visualization:

Application 3: Antiviral Research and Drug Development

Application Note:

3'-dUTP analogs have played a crucial role in the development of antiviral therapies, particularly as inhibitors of viral polymerases. The most prominent example is 3'-azido-3'-deoxythymidine triphosphate (AZTTP), the active form of the anti-HIV drug zidovudine (AZT). AZTTP acts as a chain terminator when incorporated by HIV reverse transcriptase, thus inhibiting viral DNA synthesis. The selectivity of these analogs is key to their therapeutic potential, as they should ideally be potent inhibitors of viral polymerases with minimal effects on host cell DNA polymerases. The inhibitory activity of these compounds is often quantified by determining their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). The study of 3'-dUTP analogs continues to be an active area of research for the development of new antiviral agents against a range of viruses. For example, some 3'-dUTP analogs have been investigated for their inhibitory effects on the RNA-dependent RNA polymerase of SARS-CoV-2.

Quantitative Data on Inhibition of Viral Polymerases:

The following table summarizes the inhibitory activity of AZTTP against HIV reverse transcriptase.

| Compound | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference |

| 3'-azido-3'-deoxythymidine triphosphate (AZTTP) | HIV Reverse Transcriptase | dTTP | 0.04 | - | |

| 3'-azido-3'-deoxythymidine triphosphate (AZTTP) | DNA Polymerase α | dTTP | 230 | - | |

| 3'-azido-3'-deoxythymidine triphosphate (AZTTP) | DNA Polymerase β | dTTP | 73 | - |

Mandatory Visualization:

Conclusion

3'-dUTP and its derivatives are indispensable tools in modern virology research. Their application in the TUNEL assay provides a robust method for quantifying virus-induced apoptosis, offering insights into viral pathogenesis and cytopathic effects. Furthermore, their use in non-radioactive DNA labeling techniques enables the sensitive and specific detection of viral genomes, facilitating studies on viral replication and localization. Finally, the development of 3'-dUTP analogs as antiviral agents highlights their importance in the ongoing search for effective therapies against viral diseases. The protocols and data presented here provide a foundation for researchers to effectively utilize these powerful reagents in their virological investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for the Incorporation of Modified Uridines in Nascent RNA

Audience: Researchers, scientists, and drug development professionals.

Introduction: The analysis of newly synthesized (nascent) RNA provides a real-time snapshot of gene expression, offering deeper insights into transcriptional regulation than steady-state RNA levels, which represent a balance of RNA synthesis and degradation. This document provides detailed protocols for labeling and isolating nascent RNA.

A key clarification regards the use of 3'-deoxyuridine triphosphate (3'-dUTP). Due to the absence of a 3'-hydroxyl group, 3'-deoxynucleotides, including 3'-dUTP, act as obligate chain terminators for RNA polymerases.[1][2] Consequently, 3'-dUTP is not utilized for labeling the body of nascent RNA transcripts during elongation but rather to inhibit transcription. This document will therefore focus on established, effective methods for incorporating modified uridine triphosphates that support transcript elongation: the classic Nuclear Run-On (NRO) assay using biotin-labeled UTP and the modern in vivo metabolic labeling method using 5-ethynyl uridine (EU).

Method 1: Non-Radioactive Nuclear Run-On (NRO) Assay

The Nuclear Run-On (NRO) assay is a powerful in vitro technique to measure the transcriptional activity of genes in isolated nuclei.[3] Engaged RNA polymerases extend nascent transcripts in the presence of labeled nucleotides, providing a measure of transcription at a specific moment. Modern protocols have replaced hazardous radioactive labels with non-radioactive alternatives like biotin-UTP or bromo-UTP (BrU).[4][5]

Application Highlights:

-

Measures real-time transcriptional activity.

-

Largely independent of RNA stability, providing a direct measure of synthesis rates.

-

Can identify sites of polymerase pausing and transcriptional attenuation.

-

Adaptable for genome-wide analysis through high-throughput sequencing (GRO-seq, PRO-seq).

Experimental Workflow: Nuclear Run-On Assay

Caption: Workflow for the non-radioactive Nuclear Run-On assay.

Detailed Protocol: Biotin-UTP Nuclear Run-On and Capture

This protocol is adapted from methodologies described for human cell cultures.

Materials:

-

Cell Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 150 mM sucrose, 0.5% Nonidet P-40)

-

Freezing Buffer (50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)

-

2x Run-On Reaction Buffer (10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl)

-

NTP Mix (2 mM each of ATP, CTP, GTP)

-

Biotin-16-UTP (or similar biotinylated UTP)

-

Streptavidin-coated magnetic beads

-

TRIzol reagent

-

Standard molecular biology reagents and equipment.

Procedure:

-

Nuclei Isolation:

-

Start with approximately 1-10 million cells per condition.

-

Wash cells with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer and incubate on ice for 5 minutes.

-

Collect nuclei by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the nuclear pellet gently with Cell Lysis Buffer without NP-40.

-

Resuspend the final nuclear pellet in 100 µL of Freezing Buffer. Nuclei can be stored at -80°C.

-

-

Run-On Reaction:

-

Thaw nuclei on ice.

-

Prepare the run-on master mix. For each reaction (100 µL final volume):

-

50 µL of 2x Run-On Reaction Buffer

-

10 µL of NTP Mix (final concentration 200 µM each)

-

1 µL of Biotin-16-UTP (10 mM stock, final concentration 100 µM)

-

RNase Inhibitor (recommended)

-

Add nuclease-free water to bring the volume to 50 µL.

-

-

Add 50 µL of the master mix to 50 µL of isolated nuclei.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

-

RNA Purification:

-

Stop the reaction by adding 1 mL of TRIzol reagent.

-

Proceed with a standard TRIzol RNA extraction protocol, including a DNase I treatment step to remove template DNA.

-

Resuspend the purified RNA pellet in RNase-free water.

-

-

Capture of Biotinylated Nascent RNA:

-

Prepare streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Incubate the purified RNA with the prepared beads in a suitable binding buffer for 30 minutes at room temperature to capture the biotin-labeled nascent RNA.

-

Wash the beads several times with a high-salt wash buffer to remove non-specifically bound, unlabeled RNA.

-

Elute the nascent RNA from the beads (e.g., using a high-formamide buffer or by competitive elution with free biotin).

-

-

Downstream Analysis:

-

The purified nascent RNA can be quantified and used for downstream applications such as RT-qPCR for specific gene analysis or library preparation for high-throughput sequencing (e.g., GRO-seq).

-

Method 2: Metabolic Labeling with 5-Ethynyl Uridine (EU)

Metabolic labeling of nascent RNA in living cells using nucleoside analogs is a less invasive alternative to NRO assays. 5-ethynyl uridine (EU) is a widely used uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA by cellular RNA polymerases. The ethynyl group serves as a bio-orthogonal handle for "click chemistry," allowing for the specific biotinylation and subsequent capture of the labeled RNA.

Application Highlights:

-

In vivo labeling in intact, living cells, preserving the cellular environment.

-

Less invasive than nuclear isolation, potentially reducing artifacts.

-

High specificity and efficiency of click chemistry reaction.

-

Suitable for a wide range of applications, including RNA stability measurements (pulse-chase experiments) and transcriptome-wide analysis (EU-seq, TT-seq).

Experimental Workflow: EU Labeling and Capture

Caption: Workflow for metabolic labeling and capture of nascent RNA using 5-EU.

Detailed Protocol: EU Labeling and Click Chemistry

This protocol is based on the principles of commercially available kits (e.g., Click-iT™ Nascent RNA Capture Kit).

Materials:

-

5-Ethynyl Uridine (EU)

-

Cell culture medium and reagents

-

TRIzol reagent or other RNA isolation kit

-

Click chemistry reaction components:

-

Biotin azide

-

Copper (II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

-

Streptavidin-coated magnetic beads

-

Buffers for binding, washing, and elution.

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add EU to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 15-60 minutes) should be determined empirically for each cell type and experimental goal.

-

Incubate cells under normal growth conditions for the desired pulse duration.

-

Harvest the cells by scraping or trypsinization.

-

-

Total RNA Isolation:

-

Isolate total RNA from the harvested cells using a standard method like TRIzol extraction. Ensure high-quality, intact RNA is obtained.

-

-

Click Reaction (Biotinylation):

-

In a typical reaction, combine 1-10 µg of total RNA with the click reaction cocktail. The cocktail includes biotin azide, a copper catalyst, and a reducing agent in a specific reaction buffer.

-

Incubate the reaction at room temperature for 30 minutes, protected from light.

-

Purify the RNA to remove unreacted click chemistry components. This can be done via ethanol precipitation or using an RNA cleanup column.

-

-

Capture of EU-labeled (now Biotinylated) RNA:

-

Resuspend the purified, biotinylated RNA in a binding buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.

-

Perform stringent washes to remove the abundant, unlabeled, pre-existing RNA.

-

Elute the captured nascent RNA from the beads.

-

-

Downstream Analysis:

-

The purified nascent RNA is ready for analysis by RT-qPCR or for library preparation and high-throughput sequencing.

-

Data Presentation: Comparison of Nascent RNA Labeling Methods

The choice of method depends on the specific biological question, available resources, and the cell system being studied.

Table 1: Qualitative Comparison of NRO and EU Labeling

| Feature | Nuclear Run-On (NRO) Assay | 5-Ethynyl Uridine (EU) Labeling |

| Principle | In vitro transcription in isolated nuclei | In vivo metabolic labeling in intact cells |

| Label | Biotin-UTP or Bromo-UTP (BrUTP) | 5-Ethynyl Uridine (EU) |

| Cell State | Perturbed (nuclei are isolated) | Minimally perturbed (in vivo) |

| Temporal Resolution | Instantaneous snapshot at time of lysis | Dependent on pulse duration (minutes to hours) |

| Primary Output | Density of transcriptionally engaged Pol II | Pool of newly synthesized RNA over a time window |

| Major Advantage | Direct measure of polymerase activity | Less invasive, applicable to whole organisms |

| Major Limitation | Technically challenging; potential for artifacts from nuclear isolation | Indirect measure of transcription; potential for labeling bias |

Table 2: Quantitative Performance Metrics

| Parameter | Nuclear Run-On Based (GRO-seq/PRO-seq) | EU-Based (EU-seq/TT-seq) | Notes |